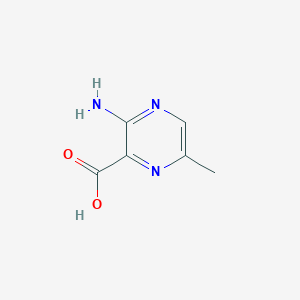

3-Amino-6-methylpyrazine-2-carboxylic acid

CAS No.: 4896-36-0

Cat. No.: VC2857626

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4896-36-0 |

|---|---|

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | 3-amino-6-methylpyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H7N3O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) |

| Standard InChI Key | VFKIJMHDBGWTIH-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C(=N1)C(=O)O)N |

| Canonical SMILES | CC1=CN=C(C(=N1)C(=O)OC)N |

Introduction

Chemical Identity and Structure

3-Amino-6-methylpyrazine-2-carboxylic acid (CAS No. 4896-36-0) is a pyrazine derivative characterized by a pyrazine core substituted with an amino group at position 3, a methyl group at position 6, and a carboxylic acid group at position 2. This structural arrangement contributes to its unique chemical properties and biological activities.

Basic Identifiers and Nomenclature

The compound's identifiers and nomenclature are summarized in Table 1.

Table 1: Chemical Identifiers of 3-Amino-6-methylpyrazine-2-carboxylic acid

| Property | Value |

|---|---|

| IUPAC Name | 3-amino-6-methylpyrazine-2-carboxylic acid |

| CAS Registry Number | 4896-36-0 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| InChI | InChI=1S/C6H7N3O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) |

| InChIKey | ZQDYILWQCQIWFL-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C(=N1)C(=O)O)N |

| NSC Number | 338222 |

The compound contains a pyrazine ring, which is a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. The substitution pattern includes an amino group at position 3, providing nucleophilic properties, a methyl group at position 6, contributing to increased lipophilicity, and a carboxylic acid group at position 2, offering acidic properties and potential for derivatization .

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-6-methylpyrazine-2-carboxylic acid are critical for understanding its behavior in various chemical reactions and biological systems.

Physical Properties

The compound's physical properties, derived from experimental data and computational predictions, are summarized in Table 2.

Table 2: Physical Properties of 3-Amino-6-methylpyrazine-2-carboxylic acid

| Property | Value |

|---|---|

| Physical State | Solid |

| Hydrogen Bond Donor Count | 2 |

| Topological Polar Surface Area | 89.1 Ų |

| Rotatable Bond Count | 1 |

| pKa | Not reported in literature |

| Solubility | Limited information available |

Chemical Reactivity

The chemical reactivity of 3-Amino-6-methylpyrazine-2-carboxylic acid is largely determined by its functional groups:

-

The amino group at position 3 serves as a nucleophilic center, participating in various substitution reactions.

-

The carboxylic acid group at position 2 can undergo typical carboxylic acid reactions, including esterification, amidation, and decarboxylation.

-

The methyl group at position 6 can participate in oxidation reactions and serves to modulate the electronic properties of the pyrazine ring .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 3-Amino-6-methylpyrazine-2-carboxylic acid and related derivatives.

Derivative Synthesis

A common derivative of 3-Amino-6-methylpyrazine-2-carboxylic acid is its methyl ester (Methyl 3-amino-6-methylpyrazine-2-carboxylate, CAS No. 2032-84-0). The esterification typically involves the reaction of the carboxylic acid with methanol in the presence of an appropriate catalyst .

Other derivatives include halogenated variants, such as brominated and iodinated analogs, which are synthesized through halogenation reactions on the parent compound or suitable precursors .

Biological Activity and Pharmacological Properties

3-Amino-6-methylpyrazine-2-carboxylic acid and related pyrazine derivatives exhibit diverse biological activities that have attracted interest in medicinal chemistry and drug development.

Antimicrobial Activity

Pyrazine derivatives, including 3-amino-6-methylpyrazine-2-carboxylic acid, have demonstrated significant antimicrobial properties:

-

Antibacterial Activity: The compound shows efficacy against various bacterial pathogens, including Mycobacterium tuberculosis. Some derivatives exhibit minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL.

-

Mechanism of Action: The antimicrobial effects may involve enzyme inhibition, such as inhibiting fatty acid synthase I (FAS I), and disrupting membrane integrity, which is crucial for bacterial survival.

Anticancer Properties

Research into the anticancer potential of 3-amino-6-methylpyrazine-2-carboxylic acid has revealed promising results:

-

Cytotoxicity: The compound and its derivatives can induce cytotoxicity in cancer cell lines, including liver cancer cells (HepG2).

-

Apoptosis Induction: In cancer cells, it can trigger apoptotic pathways, potentially through the modulation of specific signaling cascades.

Structure-Activity Relationships

The biological activity of 3-amino-6-methylpyrazine-2-carboxylic acid is significantly influenced by its structural features:

-

The amino group at position 3 plays a crucial role in hydrogen bonding interactions with biological targets.

-

The methyl group at position 6 contributes to increased lipophilicity, potentially enhancing membrane permeability.

-

The carboxylic acid group at position 2 may be involved in interactions with protein residues or serve as a site for derivatization to optimize pharmacokinetic properties.

Research Applications

3-Amino-6-methylpyrazine-2-carboxylic acid has found applications in various research fields, particularly in medicinal chemistry and spectroscopic studies.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as:

-

A building block for the synthesis of more complex molecules with potential therapeutic applications.

-

A lead compound for structure-activity relationship studies aiming to develop more potent antimicrobial or anticancer agents.

-

A potential scaffold for the development of new drugs targeting tuberculosis, as indicated by research on related pyrazine derivatives .

Spectroscopic Research

Spectroscopic investigations have been conducted on 3-amino-6-methylpyrazine-2-carboxylic acid and related compounds to understand their structural and electronic properties:

-

FTIR and FT-Raman spectroscopic studies have been performed to analyze vibrational modes and molecular interactions.

-

Density functional theory (DFT) calculations have been employed to optimize geometry and predict spectroscopic properties.

-

NMR spectroscopy has been used to determine chemical shifts and elucidate structural features .

Comparison with Related Compounds

Understanding the relationships between 3-amino-6-methylpyrazine-2-carboxylic acid and its structural analogs provides valuable insights into structure-activity relationships and potential applications.

Methyl Ester Derivative

The methyl ester derivative, Methyl 3-amino-6-methylpyrazine-2-carboxylate (CAS No. 2032-84-0), differs from the parent compound in several aspects:

-

It has improved lipophilicity due to the replacement of the carboxylic acid group with a methyl ester.

-

This modification often enhances membrane permeability while retaining the core structural features necessary for biological activity.

-

The molecular weight increases to 167.17 g/mol compared to 153.14 g/mol for the parent compound .

Halogenated Derivatives

Halogenated derivatives of 3-amino-6-methylpyrazine-2-carboxylic acid include:

-

Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS No. 6966-01-4): The introduction of a bromine atom at position 6 instead of a methyl group increases molecular weight to 232.03 g/mol and potentially alters biological activity .

-

Methyl 3-amino-6-iodopyrazine-2-carboxylate (CAS No. 1458-16-8): The iodine substitution further increases molecular weight to 279.04 g/mol and may confer unique chemical reactivity and biological properties .

Table 3: Comparison of 3-Amino-6-methylpyrazine-2-carboxylic acid with Related Compounds

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 3-Amino-6-methylpyrazine-2-carboxylic acid | 4896-36-0 | C₆H₇N₃O₂ | 153.14 | Parent compound |

| Methyl 3-amino-6-methylpyrazine-2-carboxylate | 2032-84-0 | C₇H₉N₃O₂ | 167.17 | Methyl ester instead of carboxylic acid |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 | C₆H₆BrN₃O₂ | 232.03 | Bromine instead of methyl at position 6 |

| Methyl 3-amino-6-iodopyrazine-2-carboxylate | 1458-16-8 | C₆H₆IN₃O₂ | 279.04 | Iodine instead of methyl at position 6 |

| Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 | C₆H₇N₃O₂ | 153.14 | No methyl group at position 6 |

Structure-Property Relationships

The structural variations among these compounds lead to differences in chemical and biological properties:

-

Electronic Effects: The methyl group at position 6 in the parent compound has electron-donating properties, while halogens (Br, I) have electron-withdrawing effects, influencing the reactivity of the pyrazine ring.

-

Steric Effects: The size difference between methyl, bromine, and iodine substituents affects molecular recognition and binding to biological targets.

-

Lipophilicity: The methyl ester derivatives generally exhibit greater lipophilicity than their corresponding carboxylic acids, potentially enhancing membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume